molecular formula C12H16N2O4 B12593269 2-Methyl-1,5-dinitro-3-pentylbenzene CAS No. 874362-35-3

2-Methyl-1,5-dinitro-3-pentylbenzene

Cat. No.: B12593269
CAS No.: 874362-35-3
M. Wt: 252.27 g/mol
InChI Key: XJBUDSDHOSNUQA-UHFFFAOYSA-N
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Description

2-Methyl-1,5-dinitro-3-pentylbenzene is an organic compound with a benzene ring substituted with a methyl group, two nitro groups, and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,5-dinitro-3-pentylbenzene typically involves multi-step organic reactionsThe nitration process involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,5-dinitro-3-pentylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

2-Methyl-1,5-dinitro-3-pentylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,5-dinitro-3-pentylbenzene involves its interaction with molecular targets and pathways in chemical and biological systems. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring’s substitution pattern affects its electronic properties, making it a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,5-dinitro-3-pentylbenzene is unique due to the presence of both a pentyl chain and two nitro groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

874362-35-3

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

2-methyl-1,5-dinitro-3-pentylbenzene

InChI

InChI=1S/C12H16N2O4/c1-3-4-5-6-10-7-11(13(15)16)8-12(9(10)2)14(17)18/h7-8H,3-6H2,1-2H3

InChI Key

XJBUDSDHOSNUQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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